molecular formula C3H8N4 B099577 Propanediimidamide CAS No. 15535-93-0

Propanediimidamide

Cat. No. B099577
CAS RN: 15535-93-0
M. Wt: 100.12 g/mol
InChI Key: PVFQGWOQUCAAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanediimidamide, also known as 2-Aminoacetamidine, is a chemical compound with the molecular formula C3H8N4 . It has a molar mass of 100.12 and a predicted density of 1.48±0.1 g/cm3 .


Molecular Structure Analysis

Propanediimidamide has a linear formula of C3H8N4 . The exact structure can be determined using various analytical techniques, but specific details were not found in the search results.


Physical And Chemical Properties Analysis

Propanediimidamide has a predicted boiling point of 215.6±50.0 °C . It has a molar mass of 100.12 and a predicted density of 1.48±0.1 g/cm3 .

Future Directions

While specific future directions for Propanediimidamide were not found in the search results, it’s worth noting that research into similar compounds continues to advance with the application of new technologies .

Relevant Papers The search results included a few papers that mention Propanediimidamide. One paper discusses the use of Propanediimidamide in a study investigating the mechanism of action of a diabetes drug . Another paper mentions Propanediimidamide in the context of a product listing . These papers could provide further insights into the properties and potential applications of Propanediimidamide.

properties

IUPAC Name

propanediimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4/c4-2(5)1-3(6)7/h1H2,(H3,4,5)(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFQGWOQUCAAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanediimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanediimidamide
Reactant of Route 2
Propanediimidamide
Reactant of Route 3
Propanediimidamide
Reactant of Route 4
Propanediimidamide
Reactant of Route 5
Propanediimidamide
Reactant of Route 6
Propanediimidamide

Citations

For This Compound
8
Citations
P Repiscak, S Erhardt, G Rena, MJ Paterson - Biochemistry, 2014 - ACS Publications
… Recently, we discovered that the structurally closely related propanediimidamide (PDI) shows a cellular behavior different from that of Metf. Here we investigate the binding of these …
Number of citations: 60 pubs.acs.org
R Uddin, G Rena, ET Hwu, A Boisen - ACS sensors, 2017 - ACS Publications
… ’s Cu-binding action corresponds with its glucose lowering property, we have compared the Cu-metformin interactions with an inactive analogue of the drug propanediimidamide (PDI). …
Number of citations: 9 pubs.acs.org
R Uddin, E Hwu, G Rena… - … on Miniaturized Systems …, 2016 - discovery.dundee.ac.uk
We present a novel strategy for investigating metal-binding properties of metformin and propanediimidamide (PDI) using magnetic-bead-based agglutination assay in a fully-integrated …
Number of citations: 0 discovery.dundee.ac.uk
L Logie, J Harthill, K Patel, S Bacon, DL Hamilton… - Diabetes, 2012 - Am Diabetes Assoc
… production was determined after a 12-h incubation period in glucose-free DMEM with or without 100 μmol/L Bt 2 -cAMP, 2 mM metformin, 5 mM biguanide, or 5 mM propanediimidamide…
Number of citations: 119 diabetesjournals.org
AR Cameron, VL Morrison, D Levin, M Mohan… - Circulation …, 2016 - Am Heart Assoc
… A and B, Primary hepatocytes were treated as in Figure 1 with metformin or propanediimidamide … In supporting studies, we found that propanediimidamide, a close structural analogue of …
Number of citations: 615 www.ahajournals.org
DA Rusanov, J Zou, MV Babak - Pharmaceuticals, 2022 - mdpi.com
Metformin is a widely prescribed medication for the treatment and management of type 2 diabetes. It belongs to a class of biguanides, which are characterized by a wide range of …
Number of citations: 10 www.mdpi.com
P Repiscak - 2017 - ros.hw.ac.uk
This thesis focuses on two different, but equally challenging, areas of computational chemistry: transition metal organic molecule interactions and parameterisation of organic …
Number of citations: 3 www.ros.hw.ac.uk
R Peter, E Stefan, R Graham - 2014
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.